molecular formula C9H9N3OS3 B12175788 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide

Cat. No.: B12175788
M. Wt: 271.4 g/mol
InChI Key: BAWANOGCJOEFIW-UHFFFAOYSA-N
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Description

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at the 5-position and linked to a thiophene-3-carboxamide moiety.

Properties

Molecular Formula

C9H9N3OS3

Molecular Weight

271.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide

InChI

InChI=1S/C9H9N3OS3/c1-2-15-9-12-11-8(16-9)10-7(13)6-3-4-14-5-6/h3-5H,2H2,1H3,(H,10,11,13)

InChI Key

BAWANOGCJOEFIW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring is synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions. For example, cyclization with carbon disulfide in sulfuric acid (H₂SO₄) at 80–90°C yields 2-amino-5-sulfanyl-1,3,4-thiadiazole as a key intermediate.

Reaction Conditions :

  • Reagents : Thiosemicarbazide, carbon disulfide, H₂SO₄.

  • Temperature : 80–90°C (reflux).

  • Yield : 65–75%.

Alternative Routes Using Thiocarbohydrazides

Thiocarbohydrazides, when treated with substituted phenoxy acetic acids, form 3-substituted-4-amino-5-mercapto-1,2,4-triazoles, which can undergo further cyclization to thiadiazoles. This method offers flexibility in introducing diverse substituents at the synthesis stage.

Introduction of the Ethylsulfanyl Group

Nucleophilic Substitution

The ethylsulfanyl (-S-C₂H₅) group is introduced via reaction of the thiadiazole intermediate with ethyl iodide in the presence of a base (e.g., K₂CO₃).

Optimized Protocol :

  • Reagents : 2-Amino-5-sulfanyl-1,3,4-thiadiazole, ethyl iodide (1.5 equiv.), K₂CO₃.

  • Solvent : Ethanol.

  • Temperature : 25°C (room temperature).

  • Yield : 85–90%.

Mechanism : The thiolate anion (generated by deprotonation of the -SH group) attacks ethyl iodide, displacing iodide and forming the ethylsulfanyl substituent.

Attachment of Thiophene-3-Carboxamide

Carboxylic Acid Activation

Thiophene-3-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or converted to a mixed anhydride for subsequent amidation.

Procedure :

  • Activation : React thiophene-3-carboxylic acid with SOCl₂ at 60°C for 2 hours.

  • Isolation : Remove excess SOCl₂ under reduced pressure to obtain thiophene-3-carbonyl chloride.

Amidation with Thiadiazole Amine

The activated carboxylic acid reacts with the amine group at position 2 of the thiadiazole core. Carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF ensures high efficiency.

Optimized Conditions :

  • Reagents : Thiophene-3-carbonyl chloride, EDC (1.2 equiv.), HOBt (1.1 equiv.).

  • Solvent : Dimethylformamide (DMF).

  • Temperature : 0–5°C (prevents racemization).

  • Yield : 72–78%.

Reaction Optimization and Yield Enhancement

Temperature Control

Lower temperatures during amidation (0–5°C) improve yields by reducing side reactions such as hydrolysis or dimerization. For example, amidation at 5°C achieves 72% yield versus 58% at 25°C.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. Ethanol, while less efficient, is preferred for industrial scalability.

Stoichiometric Adjustments

Using excess ethyl iodide (1.5 equiv.) during nucleophilic substitution drives the reaction to completion, increasing yields from 70% to 90%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiophene-H), 3.42 (q, 2H, -SCH₂CH₃), 1.38 (t, 3H, -SCH₂CH₃).

  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

  • Mass Spectrometry : m/z 308.4 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity for the final product.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for cyclization and amidation steps reduces reaction times and improves consistency. For example, thiadiazole formation completes in 30 minutes under flow conditions versus 2 hours in batch.

Waste Management

Ethanol and DMF are recycled via distillation, reducing solvent consumption by 40%. Byproducts like HI (from ethyl iodide substitution) are neutralized with aqueous NaOH.

Challenges and Alternative Approaches

Competing Side Reactions

  • Oxidation : The ethylsulfanyl group may oxidize to sulfoxide under aerobic conditions. Inert atmosphere (N₂ or Ar) is critical during synthesis.

  • Hydrolysis : Premature hydrolysis of the acid chloride intermediate necessitates anhydrous conditions.

Palladium-Catalyzed Coupling

As an alternative to classical amidation, Suzuki-Miyaura coupling between a boronated thiophene and a halogenated thiadiazole has been explored but yields ≤60% .

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide has demonstrated promising anticancer properties across various studies:

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits potent cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The low IC50 values suggest high efficacy in inhibiting cell growth. For instance, it showed an aromatase inhibitory activity with an IC50 of 0.062 ± 0.004 mmol/L against MCF-7 cells .
  • Mechanisms of Action :
    • Enzyme Inhibition : The compound interacts with specific enzymes by binding to their active sites, disrupting normal cellular functions.
    • Membrane Interaction : It affects the integrity of cellular membranes, contributing to its cytotoxic effects.
    • DNA Interaction : Some studies suggest that it may interact with DNA, potentially inducing apoptosis in cancer cells through mechanisms similar to established chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Inhibition of Bacterial Strains : Comparative studies have shown notable inhibitory effects against various bacterial strains. For example:
Bacterial StrainInhibition Zone (mm)
Staphylococcus epidermidis15
Streptococcus haemolyticus12

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Agricultural Applications

The compound's potential extends to agricultural uses as well. Thiadiazole derivatives are known for their ability to act as fungicides and herbicides. This compound may provide protective effects against plant pathogens due to its biological activity.

Materials Science

In materials science, compounds like this compound can be utilized in the synthesis of advanced materials due to their unique electronic properties derived from the thiophene and thiadiazole structures. This makes them suitable for applications in organic electronics and photovoltaic devices.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Anticancer Efficacy Study :
    • A study evaluated the compound's cytotoxic effects on various cancer cell lines, revealing significant inhibition of cell proliferation and potential as an anticancer therapeutic agent .
  • Antimicrobial Efficacy Study :
    • Research highlighted the compound's effectiveness against specific bacterial strains, suggesting its potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

Table 1: Key Structural and Physical Properties
Compound Name Core Structure Thiadiazole Substituent Melting Point (°C) Molecular Weight Notable Features
Target Compound Thiophene-3-carboxamide Ethylsulfanyl N/A ~271.38* Electron-rich thiophene core
5g (N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) Phenoxyacetamide Ethylthio 168–170 377.45 Higher MP due to bulky substituents
5f (Methylthio analog of 5g) Phenoxyacetamide Methylthio 158–160 349.42 Lower MP vs. ethylthio analogs
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide Thiophene-2-carboxamide Ethylsulfanyl N/A 271.38 Carboxamide positional isomer
Compound P1 (Pyridine-2-carboxamide derivative) Pyridine-2-carboxamide Ethylsulfanyl N/A 455.90 Pyridine core for pesticidal use
Tebuthiuron (Herbicide) Urea tert-Butyl N/A 228.31 Agricultural applications

*Estimated based on analog in .

Substituent Effects on Physical Properties
  • Ethylsulfanyl vs. Methylthio : Ethylsulfanyl substituents (e.g., in 5g ) confer higher melting points (168–170°C) compared to methylthio analogs (158–160°C for 5f), likely due to increased van der Waals interactions. Bulkier groups like benzylthio (5h, 133–135°C ) reduce melting points, suggesting steric hindrance disrupts crystal packing.
  • Thiophene vs. Pyridine/Phenoxy Cores: The target compound’s thiophene-3-carboxamide core distinguishes it from pyridine-based derivatives (e.g., P1 ) and phenoxyacetamides (e.g., 5g ). Thiophene’s electron-rich nature may enhance binding in biological systems through π-π stacking, whereas pyridine’s nitrogen atom could improve solubility.
Positional Isomerism

The carboxamide position on the thiophene ring (2- vs. 3-) influences electronic distribution and steric accessibility. For example, the 3-carboxamide isomer (target compound) may exhibit distinct hydrogen-bonding capabilities compared to the 2-carboxamide analog , though specific data on bioactivity or solubility is lacking.

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiadiazole family, known for its diverse biological activities. This compound features a unique structural arrangement that combines thiadiazole and thiophene rings, contributing to its chemical properties and interactions within biological systems. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The molecular formula of this compound is C9H9N3OS3C_9H_9N_3OS_3 with a molar mass of approximately 271.38 g/mol. The compound's structure includes both sulfur and nitrogen atoms, which are integral to its biological activity.

1. Enzyme Inhibition

This compound has shown significant potential as an enzyme inhibitor . Research indicates that it can bind to active sites of enzymes, blocking substrate access and influencing various biochemical pathways. This property suggests its utility in developing therapeutic agents for conditions where enzyme inhibition is beneficial .

2. Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against Staphylococcus epidermidis and alpha Streptococcus haemolyticus , indicating its potential as an antibacterial agent . The mechanism involves interaction with bacterial cell membranes, affecting their integrity and function.

3. Anti-Cancer Properties

Recent investigations into the anti-cancer activity of thiadiazole derivatives have highlighted the efficacy of this compound in inhibiting tumor cell proliferation. For instance, compounds similar to this derivative have shown moderate inhibition in various cancer cell lines such as Hep3B and A549 . The compound's interaction with tubulin suggests a mechanism akin to established chemotherapeutics like colchicine.

Activity Target Effectiveness
Enzyme InhibitionVarious enzymesBlocks substrate access
AntimicrobialStaphylococcus epidermidisEffective against bacterial strains
Anti-CancerHep3B, A549 cell linesModerate inhibition of cell proliferation

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The thiadiazole ring acts as a hydrogen bonding domain and electron donor system, facilitating interactions with enzymes and receptors . This interaction profile allows the compound to modulate various biochemical pathways effectively.

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of thiadiazole derivatives, this compound was tested against multiple bacterial strains. Results indicated significant inhibition rates comparable to standard antibiotics, supporting its potential development as an antimicrobial agent .

Case Study 2: Anti-Cancer Activity Assessment

A series of synthesized thiadiazole analogues were evaluated for their anti-cancer activities using the CCK-8 method. Among these compounds, those structurally similar to this compound exhibited notable cytotoxic effects on cancer cell lines with low toxicity profiles . These findings suggest that this compound could serve as a lead structure for future anti-cancer drug development.

Q & A

Q. What are the optimized synthetic routes for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via a multi-step route:
  • Step 1 : Cyclization of precursors (e.g., thiosemicarbazides or acyl chlorides) to form the 1,3,4-thiadiazole core. Acetonitrile or DMF under reflux (1–3 minutes) is commonly used, with iodine and triethylamine facilitating cyclization .

  • Step 2 : Functionalization of the thiophene ring via Friedel-Crafts acylation or nucleophilic substitution. Ethylsulfanyl groups are introduced using alkyl halides (e.g., ethyl bromide) under basic conditions .

  • Step 3 : Purification via recrystallization (ethanol/water) or chromatography. Yield optimization requires controlled stoichiometry, solvent polarity, and temperature. Typical yields range from 60–85% .

    • Data Contradictions :
      Some studies report lower yields (<50%) when using POCl3 as a cyclization agent compared to iodine-based methods . This discrepancy highlights the need for solvent and catalyst screening.

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, thiophene protons appear at δ 7.2–7.5 ppm, while ethylsulfanyl groups show triplet signals near δ 1.3–1.5 ppm (CH3) and δ 2.8–3.0 ppm (SCH2) .
  • IR Spectroscopy : Key peaks include C=O (1650–1700 cm⁻¹), C-N (1250–1350 cm⁻¹), and S-S (500–600 cm⁻¹) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures. The thiadiazole-thiophene dihedral angle typically measures 10–15°, indicating planarity .

Q. How is the compound's in vitro biological activity evaluated, and what are common assay limitations?

  • Methodological Answer :
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 values calculated. For example, derivatives show IC50 = 8–25 µM against breast cancer .
  • Antimicrobial Testing : Agar diffusion assays (MIC values). Thiadiazole derivatives exhibit MIC = 16–32 µg/mL against S. aureus .
  • Limitations : False positives in MTT assays may arise from thiadiazole-mediated MTT formazan precipitation. Controls with non-target cells (e.g., HEK293) are essential .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends enhance anticancer efficacy in thiadiazole-thiophene hybrids?

  • Methodological Answer :
  • Substituent Effects : Ethylsulfanyl groups improve lipophilicity (logP ~2.5), enhancing membrane permeability. Bulkier substituents (e.g., benzyl) reduce activity due to steric hindrance .
  • Electron-Withdrawing Groups : Nitro or cyano groups at the thiophene 3-position increase electrophilicity, promoting DNA intercalation (e.g., 7e in has IC50 = 8.2 µM).
  • Data Table :
Substituent (R)IC50 (µM)logP
Ethylsulfanyl12.52.5
Benzyl35.73.1
4-Nitrophenyl8.22.8

Q. How can computational methods resolve contradictions in proposed mechanisms of action?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like EGFR or tubulin. For example, thiadiazole derivatives show ΔG = -9.2 kcal/mol for EGFR .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes. Simulations >50 ns reveal stable hydrogen bonds with Asp831 (EGFR) .
  • Contradictions : Some studies propose ROS-mediated apoptosis, while others emphasize direct kinase inhibition. In silico models prioritize kinase targets due to strong binding affinity .

Q. What strategies mitigate synthetic byproducts during thiadiazole ring formation?

  • Methodological Answer :
  • Byproduct Identification : LC-MS detects sulfonamide byproducts from incomplete cyclization. Adjusting reaction time (≤3 minutes) minimizes these .
  • Catalyst Screening : Iodine outperforms POCl3 in reducing sulfur byproducts (e.g., S8). Triethylamine acts as both base and catalyst .
  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve reaction homogeneity. DMF increases reaction rate but may degrade at >100°C .

Q. How does crystallographic data inform polymorph screening and stability studies?

  • Methodological Answer :
  • Polymorph Identification : SHELXL refines unit cell parameters (e.g., monoclinic P2₁/c space group). Hydrogen-bonding networks (e.g., N-H···O) stabilize Form I .
  • Stability Tests : DSC reveals melting points (mp ~210–215°C). Form I shows higher thermal stability (ΔHfusion = 120 J/g) than metastable Form II .

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